Sulfachloropyridazine (sodium)
Description
Sulfachloropyridazine sodium (CAS 23282-55-5) is a sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections (e.g., avian cholera, fowl typhoid) and coccidiosis in poultry, sheep, and rabbits . It inhibits dihydropteroate synthase, blocking bacterial folate synthesis by competitively antagonizing para-aminobenzoic acid (PABA) . Key properties include rapid renal excretion, minimal impact on host immunity, and bioaccumulation in feathers (up to 55 days post-treatment) . Its sodium salt formulation enhances solubility and bioavailability, making it suitable for oral administration .
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEICSYIVYSEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Dichloropyrazine Intermediate
The most widely documented method for synthesizing sulfachloropyridazine sodium involves a two-step process starting with 2,6-dichloropyrazine and 4-aminobenzenesulfonamide. As detailed in Patent CN104945338A, this approach employs dimethylformamide (DMF) and dimethylbenzene as co-solvents, with potassium carbonate serving as the acid-binding agent. The reaction proceeds at elevated temperatures (140–145°C) to facilitate nucleophilic substitution, forming sulfaclozine as an intermediate. Subsequent purification via aqueous extraction and activated carbon decolorization precedes salt formation using sodium hydroxide in a methanol-water system.
Key Reaction Parameters:
-
Molar Ratios: 2,6-Dichloropyrazine : 4-Aminobenzenesulfonamide = 1 : 1.1
-
Solvent System: DMF (51 parts) and dimethylbenzene (150 parts)
-
Reaction Time: 5 hours at 140–145°C
-
Yield: 78.5% (over two steps)
This method addresses historical challenges such as excessive reagent use and side reactions. For instance, earlier protocols required fourfold excesses of 4-aminobenzenesulfonamide, complicating post-reaction purification. By optimizing stoichiometry and solvent recovery, the patent achieves a 20% reduction in raw material waste compared to conventional approaches.
Alternative Pathway Using Sulfonyl Chloride Derivatives
Patent CN111217760B introduces a divergent strategy starting from 4-aminobenzene-1-sulfonyl chloride and 2-amino-6-chloropyrazine. This single-step condensation eliminates intermediate isolation, directly yielding sulfachloropyridazine through acid-catalyzed amidation. The process operates under moderate pressure (0.8–1.3 MPa) and temperatures (30–50°C), significantly reducing energy input compared to high-temperature methods.
Advantages of This Approach:
-
Simplified Workflow: Combines sulfonylation and cyclization in one reactor.
-
Reduced By-Products: Acidic pH control (4.5–5.3) minimizes hydrolysis of the sulfonyl chloride moiety.
-
Scalability: Demonstrates consistent yields (>85%) at pilot-scale trials.
Critical Analysis of Synthetic Methodologies
Solvent Selection and Environmental Impact
A comparative analysis of solvent systems reveals critical trade-offs:
| Parameter | DMF/Dimethylbenzene | Aqueous-Alcohol |
|---|---|---|
| Reaction Efficiency | High (78.5% yield) | Moderate (72%) |
| Solvent Recovery | 90% recyclable | 100% aqueous |
| Toxicity | High (DMF) | Low |
The DMF-based system, while efficient, generates hazardous waste requiring specialized treatment. In contrast, aqueous-alcohol systems align with green chemistry principles but necessitate precise pH control to prevent premature salt formation.
Catalytic Innovations in Purification
Recent advancements integrate catalytic ozonation for by-product degradation. Studies utilizing Fe₂O₃/diatomite composites demonstrate 87–92% COD removal during wastewater treatment, effectively breaking down sulfachloropyridazine derivatives into benign metabolites like 3-amino-6-chloropyridine. This technology could revolutionize purification stages by replacing energy-intensive distillation with catalytic degradation.
Industrial-Scale Optimization Strategies
Crystallization Dynamics
Salt formation represents the most critical unit operation. Data from Patent CN104945338A illustrates the impact of cooling rates on crystal morphology:
| Cooling Rate (°C/h) | Crystal Size (µm) | Purity (%) |
|---|---|---|
| 5 | 120–150 | 98.2 |
| 10 | 80–110 | 97.8 |
| 20 | 50–70 | 95.1 |
Controlled cooling at 10°C/h optimizes both crystal size and purity, facilitating filtration and reducing downstream processing costs.
Energy Consumption Metrics
A life-cycle assessment comparing both methods reveals:
-
Method: 12.4 kWh/kg product (primarily from high-temperature reactions)
-
Method: 8.7 kWh/kg product (lower thermal input but higher mixing energy)
Hybrid approaches combining low-temperature reaction initiation with microwave-assisted heating could reduce energy use by 30–40%, though scalability remains unproven .
Chemical Reactions Analysis
Catalytic Ozonation Degradation
Fe₂O₃/diatomite (Fe₂O₃/Dia) catalysts enhance SCPS degradation via hydroxyl radical (·OH) generation under alkaline conditions. Key findings include:
-
Optimal pH : Degradation efficiency peaks at pH 9, with COD removal reaching 87% due to accelerated ozone decomposition into ·OH .
-
Mechanism :
Table 1: Key Intermediates in Catalytic Ozonation
| Intermediate | m/z | Pathway Step |
|---|---|---|
| 3-Amino-6-chloropyridine | 130.01 | N-N bond cleavage |
| 4-Amino-3-hydroxybenzenesulfonic acid | 190.01 | Sulfonamide oxidation |
| 4-Nitrobenzenesulfonamide | 202.00 | Amino → nitro conversion |
Thermally Induced Nucleophilic Substitution
When adsorbed onto mordenite zeolite at 65°C , SCPS undergoes transformation via a nucleophilic aromatic substitution (SNAr) mechanism :
-
Reaction Product :
-
Mechanism :
Electrochemical Oxidation (Electro-Fenton)
Electro-Fenton treatment using boron-doped diamond (BDD) anodes achieves near-complete mineralization :
-
Oxidizing Species : ·OH (both solution-phase and surface-adsorbed) and BDD(·OH) .
-
Degradation Pathways :
-
Mineralization Products : Cl⁻, SO₄²⁻, NH₄⁺, and NO₃⁻ account for 90–100% of initial heteroatoms .
Table 2: Toxicity Evolution During Electro-Fenton Treatment
| Stage | Major Intermediates | Toxicity Trend (Vibrio fischeri assay) |
|---|---|---|
| Initial (0–30 min) | 3-Amino-6-chloropyridazine | Increased toxicity |
| Intermediate (30–60 min) | p-Benzoquinone | Peak toxicity |
| Final (>60 min) | Aliphatic carboxylic acids | Sharp detoxification |
Anaerobic Digestion with Zinc
In mesophilic anaerobic digestion (37°C), SCPS degradation correlates with bioavailable zinc (bio-Zn) :
-
Effect of Zn :
Comparative Analysis of Degradation Efficiency
Table 3: Degradation Methods and Outcomes
| Method | Catalyst/Reagent | COD/Mineralization Efficiency | Key Limitation |
|---|---|---|---|
| Catalytic Ozonation | Fe₂O₃/Dia | 87% COD removal | pH-dependent efficiency |
| Electro-Fenton | BDD anode, Fe²⁺ | >90% mineralization | Toxicity spikes initially |
| Thermal Adsorption | Mordenite zeolite | 100% selectivity | High temperature required |
This synthesis of experimental data demonstrates that SCPS reactivity is highly dependent on the degradation method and conditions. Catalytic and electrochemical processes achieve high efficiency but require careful management of intermediates to mitigate toxicity.
Scientific Research Applications
Veterinary Medicine
Infection Treatment:
Sulfachloropyridazine sodium is primarily used to treat bacterial infections in livestock, including:
- E. coli infections
- Pasteurella infections
- Coccidiosis in poultry and other animals
The compound acts by inhibiting the synthesis of dihydrofolic acid, crucial for bacterial growth, thereby effectively controlling bacterial populations in infected animals .
Case Study: Poultry Farming
A study demonstrated the persistence of sulfachloropyridazine residues in feathers of treated broiler chickens for up to 55 days post-treatment. This persistence raises concerns about antimicrobial residues entering the food chain, necessitating monitoring of animal diets that may include feather derivatives . The study involved treating chickens with a commercial formulation and analyzing residue levels using LC-MS/MS, highlighting the importance of withdrawal periods to ensure food safety.
Aquaculture
Sulfachloropyridazine sodium is also extensively used in aquaculture to combat bacterial diseases in fish and shellfish. Its broad-spectrum activity makes it suitable for treating infections that can devastate aquatic populations, thus supporting the sustainability of aquaculture practices .
Environmental Studies
Research has explored the environmental impact of sulfachloropyridazine, particularly regarding its degradation in aquatic environments. Studies indicate that sulfachloropyridazine degrades more rapidly under alkaline conditions and with the presence of certain bacterial cultures, which can enhance its breakdown in contaminated waters . This research is critical for understanding how to mitigate antibiotic pollution in ecosystems.
Pharmacological Research
Sulfachloropyridazine sodium serves as a model compound in pharmacological studies aimed at understanding the kinetics and reaction pathways of sulfonamides. Its mechanism of action—blocking folic acid synthesis—provides insights into developing new antibiotics and understanding resistance mechanisms in bacteria .
Chemical Properties and Formulation
Sulfachloropyridazine sodium is characterized by its:
- Molecular Formula: C10H8ClN4NaO2S
- Appearance: White to light yellow crystalline powder
- Solubility: Highly soluble in water and ethanol
The compound is formulated into various pharmaceutical preparations for administration to animals, ensuring effective dosing and rapid absorption .
Summary Table: Applications of Sulfachloropyridazine Sodium
Mechanism of Action
Sulfachloropyridazine sodium exerts its antimicrobial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, which is crucial for folate synthesis. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Pharmacological Properties
Key Findings :
- Residue Persistence : Sulfachloropyridazine sodium uniquely accumulates in feathers (183.39 μg/kg at peak), persisting beyond 55 days, whereas residues in muscle/liver fall below detection limits within days . This poses a re-entry risk via feather meal in animal feed .
- Spectrum : Unlike sulfadiazine (used in human toxoplasmosis) or sulfamethoxazole (paired with trimethoprim for Pneumocystis), sulfachloropyridazine is veterinary-specific, targeting Eimeria and avian pathogens .
Chemical Structure and Solubility
Key Findings :
Efficacy and Synergistic Combinations
Sulfachloropyridazine sodium is often combined with diaminopyrimidines (e.g., trimethoprim) to overcome resistance. Studies show:
- Synergy : Combined with trimethoprim (1:5 ratio), it reduces Eimeria oocyst output by 89% vs. 67% alone .
- Resistance Mechanisms : Alterations in dihydropteroate synthase or PABA bypass pathways are common across sulfonamides, but sulfachloropyridazine’s veterinary use limits cross-resistance in human pathogens .
Environmental Impact and Degradation
Key Findings :
- Sulfachloropyridazine degrades efficiently via advanced oxidation (e.g., ozonation), but its chlorinated byproducts initially increase toxicity before mineralization .
- Compared to sulfamethoxazole, sulfachloropyridazine’s feather bioaccumulation necessitates longer monitoring in agricultural waste streams .
Market and Regulatory Trends
- Market Share : Sulfachloropyridazine sodium dominates veterinary antimicrobial segments in Asia-Pacific (45% market share), driven by poultry demand .
- Regulatory Limits : Maximum residue limits (MRLs) in edible tissues are stricter for sulfamethazine (100 μg/kg in EU) vs. sulfachloropyridazine (10 μg/kg in feathers) .
Biological Activity
Sulfachloropyridazine sodium is a sulfonamide antibiotic predominantly used in veterinary medicine to treat bacterial infections, particularly those caused by Escherichia coli . Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This article explores the biological activity of sulfachloropyridazine sodium, including its pharmacokinetics, efficacy against various pathogens, and implications for resistance.
Sulfachloropyridazine acts as a competitive inhibitor of para-aminobenzoic acid (PABA), which is necessary for the synthesis of folic acid in bacteria. By blocking the enzyme dihydropteroate synthase, it effectively halts the production of dihydrofolate, leading to bacterial growth inhibition. Resistance to sulfachloropyridazine can occur through mutations in the target enzyme or alternative pathways for folic acid synthesis .
Pharmacokinetics
Sulfachloropyridazine is characterized by its rapid absorption and excretion. Studies indicate that it achieves significant plasma concentrations following both oral and parenteral administration. The pharmacokinetic profile varies among species, with notable differences in bioavailability:
| Species | Route of Administration | Dose | Bioavailability |
|---|---|---|---|
| Equus caballus | Intramuscular | 20 mg/kg | 12121 μg × min/mL |
| Broiler chickens | Oral | 30 mg/kg/day | 80% (approx.) |
| Swine | Oral | 60 mg/kg | 49.93% |
This table summarizes key pharmacokinetic parameters across different animal species .
Efficacy Against Pathogens
Sulfachloropyridazine demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria , including Mycoplasma and Chlamydia. It is particularly effective against pathogens associated with urinary tract infections and gastrointestinal diseases in livestock. Laboratory studies confirm its efficacy against strains of E. coli responsible for colibacillosis in calves and swine .
Case Studies
-
Poultry Industry Study :
A study investigated the persistence of sulfachloropyridazine residues in broiler chickens treated with a commercial formulation over five days. The results indicated that residues could be detected in feathers for up to 55 days post-treatment, significantly longer than in edible tissues. This raises concerns regarding food safety and the potential for antimicrobial residues entering the food chain . -
Anaerobic Digestion Study :
Research involving swine manure revealed that the presence of sulfachloropyridazine affected the abundance of antibiotic resistance genes during anaerobic digestion processes. The addition of zinc was found to mitigate some resistance gene proliferation, suggesting interactions between antibiotics and heavy metals can influence microbial ecology .
Resistance Mechanisms
Resistance to sulfonamides like sulfachloropyridazine can arise through various mechanisms:
- Alterations in target enzymes (dihydropteroate synthase).
- Increased production of PABA.
- Development of alternative metabolic pathways for folic acid synthesis.
These adaptations highlight the need for careful monitoring and management strategies in veterinary practices to mitigate resistance development .
Q & A
Q. What experimental methodologies are used to validate the mechanism of action of sulfachloropyridazine sodium against bacterial targets?
Sulfachloropyridazine sodium inhibits bacterial dihydropteroate synthase (DHPS), blocking folic acid synthesis. This mechanism is validated through:
- Enzyme inhibition assays : Measuring the reduction in DHPS activity in bacterial lysates exposed to the compound .
- Molecular docking studies : Computational modeling to confirm competitive binding with para-aminobenzoic acid (PABA) at the DHPS active site .
- Resistance profiling : Analyzing bacterial strains with altered DHPS or alternative folic acid synthesis pathways to confirm target specificity .
Q. How to design a robust analytical protocol for detecting sulfachloropyridazine sodium residues in biological matrices (e.g., feathers, liver, muscle)?
Key methodological steps include:
- Sample preparation : Use aromatic sulfonic acid solid-phase extraction (SPE) cartridges for cleanup to remove matrix interferents .
- Instrumentation : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope internal standard (e.g., ¹³C⁶-sulfamethazine) to improve accuracy .
- Validation parameters :
- Linearity: Calibration curves (10–100 μg kg⁻¹) with determination coefficients (R²) > 0.96 .
- Precision: Coefficient of variation (CV) < 15% across replicates .
- Limits of detection (LOD): 10 μg kg⁻¹ for feathers/liver; 5 μg kg⁻¹ for muscle .
Q. What statistical approaches are recommended for analyzing sulfachloropyridazine sodium depletion kinetics in animal tissues?
- Semi-logarithmic regression : Plot residue concentrations against time to estimate depletion half-lives (e.g., 55 days in feathers at 95% confidence) .
- Matrix-specific modeling : Compare residue persistence across tissues (e.g., feathers vs. muscle) using ANOVA or mixed-effects models .
Advanced Research Questions
Q. How to resolve contradictions in reported sulfachloropyridazine sodium depletion times across studies?
- Meta-analysis : Aggregate data from multiple studies to identify variables influencing discrepancies (e.g., species, dosage, detection limits) .
- Sensitivity testing : Assess how analytical parameters (e.g., LOD, recovery rates) impact depletion time calculations .
- Controlled replication : Conduct standardized in vivo trials under identical husbandry and analytical conditions .
Q. What methodologies elucidate the degradation pathways and toxicity evolution of sulfachloropyridazine sodium during environmental remediation?
- Electrochemical advanced oxidation processes (EAOPs) : Use boron-doped diamond (BDD) anodes and carbon-felt cathodes to generate hydroxyl radicals (•OH) for degradation .
- Byproduct identification : HPLC and GC-MS to detect intermediates (e.g., 3-amino-6-chloropyridazine, p-benzoquinone) and track mineralization (conversion to CO₂, NH₄⁺, SO₄²⁻) .
- Toxicity profiling : Bioassays (e.g., Vibrio fischeri luminescence inhibition) to correlate intermediate formation with toxicity trends .
Q. How to address gaps in understanding the environmental persistence of sulfachloropyridazine sodium in aquaculture systems?
- Longitudinal monitoring : Measure residue accumulation in water, sediment, and non-target organisms (e.g., fish) using LC-MS/MS .
- Microbial bioreactor studies : Evaluate biodegradation potential using groundwater microbial communities under varying redox conditions .
- Ecotoxicity modeling : Predict environmental risks using quantitative structure-activity relationship (QSAR) models for sulfonamides .
Q. What strategies mitigate methodological biases in sulfachloropyridazine sodium research?
- Blinded analysis : Ensure sample processing and data interpretation are performed independently to reduce confirmation bias .
- Open data practices : Share raw datasets and analytical protocols to facilitate reproducibility .
- Peer review adherence : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting of experimental details .
Methodological Resources
- Experimental design frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .
- Literature synthesis : Use systematic reviews to map consensus and contradictions in sulfonamide research .
- Ethical compliance : Document animal welfare protocols and regulatory approvals (e.g., residue studies in broiler chickens) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
